REACTION_CXSMILES
|
[O-]CC.[Mg+2].[O-]CC.[C:8]([O:14][CH3:15])(=[O:13])[CH2:9][C:10](O)=[O:11].[C:16](O)(=O)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]C.C([O-])(=O)CC([O-])=O.C[Mg+2]>O1CCOCC1>[O:11]=[C:10]([CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16])[CH2:9][C:8]([O:14][CH3:15])=[O:13] |f:0.1.2,5.6|
|
Name
|
magnesium ethoxide
|
Quantity
|
10.82 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20.85 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
methyl magnesium malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in DCM (300 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through a silica plug (10 g)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (360 g RediSep column
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0% through 30% ethyl acetate/hexanes over 80 min
|
Duration
|
80 min
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OC)CCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |